Benzyl 2-propylacrylate

Overview

Description

Prostaglandin A2 (PGA2) is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins are known for their diverse roles in the body, including the regulation of inflammation, blood flow, and the formation of blood clots. PGA2 is formed by the dehydration of Prostaglandin E2 (PGE2) and is known for its anti-inflammatory and anti-tumor properties .

Mechanism of Action

Target of Action

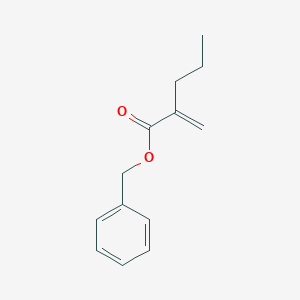

Benzyl 2-propylacrylate is a chemical compound with the molecular formula H2C=C(CH2CH2CH3)CO2CH2C6H5 . .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

PGA2 can be synthesized from arachidonic acid through a series of enzymatic reactions. The process begins with the oxidation of arachidonic acid to form Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH2 is then converted to PGE2, which undergoes dehydration to form PGA2 .

Industrial Production Methods

Industrial production of PGA2 involves the microbial fermentation of glutamic acid using strains of Bacillus subtilis. The fermentation process is optimized to increase the yield of PGA2, and the compound is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

PGA2 undergoes several types of chemical reactions, including:

Oxidation: PGA2 can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert PGA2 back to PGE2.

Substitution: PGA2 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving PGA2 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products

The major products formed from the reactions of PGA2 include Prostaglandin B2 (PGB2) and Prostaglandin C2 (PGC2), which are formed through further transformations of PGA2 .

Scientific Research Applications

PGA2 has a wide range of scientific research applications, including:

Chemistry: PGA2 is used as a precursor in the synthesis of other prostaglandins and related compounds.

Biology: PGA2 is studied for its role in cellular signaling and regulation of inflammation.

Medicine: PGA2 has potential therapeutic applications due to its anti-inflammatory and anti-tumor properties. It is being investigated for its use in treating conditions like arthritis and cancer.

Industry: PGA2 is used in the production of biodegradable polymers and as a component in various industrial processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PGA2 include:

Prostaglandin A1 (PGA1): Formed by the dehydration of Prostaglandin E1 (PGE1).

Prostaglandin J2 (PGJ2): Formed by the dehydration of Prostaglandin D2 (PGD2).

Prostaglandin B2 (PGB2): Formed from PGA2 through further transformations.

Uniqueness

PGA2 is unique due to its potent anti-inflammatory and anti-tumor properties. Unlike other prostaglandins, PGA2 does not primarily mediate its effects through G-protein coupled receptors but rather through interactions with nuclear receptors and transcription factors, making it a valuable compound for therapeutic research .

Biological Activity

Benzyl 2-propylacrylate (BPA) is an acrylate compound that has garnered interest due to its potential applications in various fields, including material science and biomedicine. This article explores the biological activity of BPA, focusing on its antimicrobial properties, polymerization behavior, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its acrylate functional group, which is known for participating in radical polymerization reactions. The structure can be represented as follows:

This compound's unique structure allows it to form polymers with specific properties that are beneficial in various applications.

Antimicrobial Activity

Recent studies have indicated that BPA exhibits significant antimicrobial activity against a range of bacterial strains. The antimicrobial efficacy of BPA was evaluated using the twofold serial dilution technique against both Gram-positive and Gram-negative bacteria. The results demonstrated that BPA could inhibit the growth of several pathogenic bacteria, making it a candidate for developing antimicrobial coatings and materials.

Case Study: Antimicrobial Efficacy

In a controlled study, BPA was tested against the following bacterial strains:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

- Bacillus subtilis (Gram-positive)

The Minimum Inhibitory Concentration (MIC) values were determined, revealing that BPA showed lower MIC values against Gram-positive bacteria compared to Gram-negative bacteria, indicating a stronger inhibitory effect on the former .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Polymerization Behavior

BPA undergoes radical polymerization, which is crucial for its application in creating polymers with specific characteristics. The polymerization kinetics of BPA have been studied to understand how factors like temperature and concentration affect the molecular weight and conversion rates of the resulting polymers.

Key Findings on Polymerization

- Radical Initiation : The use of initiators like AIBN (azobisisobutyronitrile) effectively initiates the polymerization process.

- Molecular Weight Control : By adjusting the feed ratio of monomers and initiators, researchers can control the molecular weight of the resulting polymer.

- Thermal Properties : Polymers derived from BPA exhibit good thermal stability, making them suitable for high-temperature applications .

Therapeutic Applications

The biological activity of BPA extends beyond antimicrobial properties; it also shows promise in therapeutic applications. For instance, its ability to form hydrogels makes it a potential candidate for drug delivery systems.

Case Study: Drug Delivery Systems

Researchers have explored the use of BPA-based hydrogels for controlled release of therapeutic agents. The hydrogels formed from BPA exhibited:

- Sustained Release : Drugs encapsulated within BPA hydrogels showed a gradual release profile over extended periods.

- Biocompatibility : In vitro studies indicated that BPA-based hydrogels are biocompatible, supporting cell viability and proliferation.

Properties

IUPAC Name |

benzyl 2-methylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMMMVHSJPQPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584379 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118785-93-6 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-propylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.